molecular formula C10H14O B14230397 2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- CAS No. 824975-86-2

2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)-

Cat. No.: B14230397
CAS No.: 824975-86-2
M. Wt: 150.22 g/mol
InChI Key: IJABTABLCUQICW-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- is an organic compound with the molecular formula C10H14O. It is a derivative of cyclohexenone, characterized by the presence of a methyl group and an isopropylidene group. This compound is known for its applications in various chemical reactions and its significance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with methyl vinyl ketone in the presence of a base, followed by dehydration to form the desired product. Another method includes the use of resorcinol via 1,3-cyclohexanedione .

Industrial Production Methods

On an industrial scale, 2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- can be produced by catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method ensures high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted cyclohexenones depending on the nucleophile used.

Scientific Research Applications

2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethylidene)
  • 2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)
  • 2-Cyclohexen-1-one, 2-hydroxy-3-methyl-6-(1-methylethyl)

Uniqueness

2-Cyclohexen-1-one, 2-methyl-6-(1-methylethylidene)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its structure allows for selective interactions with various reagents and biological targets, making it a valuable compound in both synthetic and medicinal chemistry .

Properties

CAS No.

824975-86-2

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-methyl-6-propan-2-ylidenecyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-7(2)9-6-4-5-8(3)10(9)11/h5H,4,6H2,1-3H3

InChI Key

IJABTABLCUQICW-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC(=C(C)C)C1=O

Origin of Product

United States

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